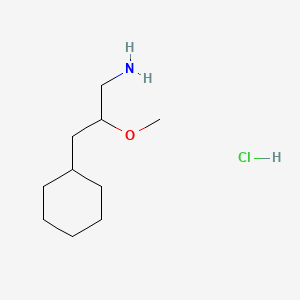

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride

Description

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride is a synthetic amine derivative featuring a cyclohexyl group at position 3, a methoxy group at position 2, and a primary amine at position 1, protonated as a hydrochloride salt. The methoxy substituent distinguishes it from methyl- or halogen-substituted analogs, influencing solubility, lipophilicity, and biological interactions .

Propriétés

Formule moléculaire |

C10H22ClNO |

|---|---|

Poids moléculaire |

207.74 g/mol |

Nom IUPAC |

3-cyclohexyl-2-methoxypropan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H21NO.ClH/c1-12-10(8-11)7-9-5-3-2-4-6-9;/h9-10H,2-8,11H2,1H3;1H |

Clé InChI |

CLFFHGMERWCSLI-UHFFFAOYSA-N |

SMILES canonique |

COC(CC1CCCCC1)CN.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of Cyclohexylamine Intermediate

A key precursor for the target compound is cyclohexylamine, which can be synthesized via catalytic hydrogenation amination of phenol using ammonia and hydrogen gases. This method employs a palladium-loaded magnesium-aluminium spinel catalyst, which is prepared by incipient impregnation of magnesium and aluminium nitrates onto γ-Aluminium oxide, followed by calcination at 800–1200 °C and impregnation with palladium chloride solution to achieve a Pd (0.5% weight)/Mg-Al spinel catalyst. The catalytic hydrogenation amination proceeds under controlled temperature and pressure to yield cyclohexylamine with high selectivity and environmental compatibility.

| Step | Description | Conditions |

|---|---|---|

| Catalyst Preparation | Mg(NO3)2 and Al(NO3)3 mixed, impregnated on γ-Al2O3, dried, calcined at 800–1200 °C, impregnated with PdCl2 | Drying at 120 °C, calcination 6 h |

| Hydrogenation Amination | Phenol + NH3 + H2 over Pd/Mg-Al catalyst | Temperature ~250 °C, pressure optimized for amination |

Synthesis of 3-Methoxypropan-1-amine Intermediate

The methoxy-substituted propanamine segment is prepared from 3-methoxypropanol via catalytic amination in the vapor phase using a Cu-Co/Al2O3 catalyst with a zeolite-like structure. The process involves pumping 3-methoxypropanol into a preheater, mixing with ammonia and hydrogen, and passing the vapor mixture through a fixed-bed reactor containing the Cu-Co/Al2O3 catalyst. Reaction parameters include pressures ranging from atmospheric to 5.0 MPa, temperatures between 50–360 °C, and controlled molar ratios of ammonia and hydrogen to alcohol. The product is separated by condensation and rectification, with unreacted starting materials recycled to maximize efficiency. Minor diamine by-products are either purified for sale or recycled.

| Parameter | Range/Value |

|---|---|

| Catalyst Composition | Cu 5–25%, Co 5–30%, Ru 0.01–0.3%, Mg 0.05–1%, Cr 0.1–5%, balance Al2O3 |

| Pressure | 0.3–1.5 MPa (typical) |

| Temperature | 120–220 °C |

| Ammonia:Alcohol Molar Ratio | 4.0–10.0:1 |

| Hydrogen:Alcohol Molar Ratio | 0.5–5.0:1 |

| Space Velocity | 0.5–2.0 h⁻¹ |

Coupling of Cyclohexyl and Methoxypropanamine Moieties

The final assembly to form 3-cyclohexyl-2-methoxypropan-1-amine hydrochloride involves coupling the cyclohexylamine intermediate with the methoxypropanal derivative through reductive amination. A representative synthetic protocol involves:

- Preparation of the cyclohexyl-substituted propanal intermediate by selective functionalization of cyclohexanone derivatives.

- Reaction of this aldehyde with an amine source (e.g., 4-(aminomethyl)pyridine analog or primary amine) in anhydrous tetrahydrofuran or dichloroethane.

- Use of titanium tetraisopropoxide as a Lewis acid catalyst to facilitate imine formation.

- Reduction of the imine intermediate with sodium triacetoxyborohydride under mild conditions at room temperature or reflux.

- Acid quenching with hydrochloric acid to form the hydrochloride salt.

- Purification by high-performance liquid chromatography (HPLC) or flash chromatography to isolate the pure 3-cyclohexyl-2-methoxypropan-1-amine hydrochloride.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Aldehyde Preparation | Functionalized cyclohexanone derivatives | Controlled temperature, inert atmosphere |

| Imine Formation | Amine + aldehyde + Ti(OiPr)4 in THF or DCE | Stirring 45 min at RT |

| Reduction | Sodium triacetoxyborohydride, 45 min, RT or reflux | Monitored by LC/MS for completion |

| Workup | Quench with 1 M HCl, solvent removal | Acid salt formation |

| Purification | HPLC or flash chromatography | Ensures high purity |

Summary Table of Preparation Methods

| Synthetic Stage | Key Reagents | Catalyst | Conditions | Product/Intermediate |

|---|---|---|---|---|

| Cyclohexylamine synthesis | Phenol, NH3, H2 | Pd/Mg-Al spinel | 250 °C, controlled pressure | Cyclohexylamine |

| 3-Methoxypropan-1-amine synthesis | 3-Methoxypropanol, NH3, H2 | Cu-Co/Al2O3 | 120–220 °C, 0.3–1.5 MPa | 3-Methoxypropan-1-amine |

| Reductive amination | Cyclohexyl aldehyde, amine, Ti(OiPr)4, NaBH(OAc)3 | None (Lewis acid catalysis) | RT to reflux | 3-Cyclohexyl-2-methoxypropan-1-amine |

| Salt formation | HCl | - | Acid quench | Hydrochloride salt |

Research Findings and Considerations

- The use of palladium on magnesium-aluminium spinel catalyst for cyclohexylamine synthesis offers an environmentally friendly and cost-effective route with high catalytic activity and selectivity.

- Vapor-phase amination of 3-methoxypropanol over Cu-Co/Al2O3 catalysts enables continuous production with recycling of unreacted materials, improving yield and reducing waste.

- Reductive amination using sodium triacetoxyborohydride and titanium tetraisopropoxide provides mild and efficient coupling conditions, minimizing side reactions and enabling isolation of pure hydrochloride salts suitable for pharmaceutical or chemical applications.

- The integration of these methods allows modular synthesis of the target compound with control over stereochemistry and functional group compatibility.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines.

Applications De Recherche Scientifique

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between 3-cyclohexyl-2-methoxypropan-1-amine hydrochloride and related compounds:

*Estimated based on molecular formula.

Key Observations :

- The cyclohexyl group contributes to lipophilicity, a critical factor in membrane permeability and pharmacokinetics, as seen in nitrosourea compounds with CNS activity .

Pharmacological and Toxicological Profiles

(a) Anticancer Nitrosoureas (Indirect Comparison)

BCNU’s efficacy against intracerebral L1210 leukemia correlates with its non-ionized, lipid-soluble structure . For 3-cyclohexyl-2-methoxypropan-1-amine HCl, the polar methoxy group may limit CNS penetration compared to methyl-substituted analogs, aligning with trends observed in nitrosoureas.

(b) Neuroactive Analogs

Methoxy-substituted amines like 3-MeOMA (3-methoxymethamphetamine HCl) exhibit stimulant properties due to structural similarities to amphetamines.

(c) Toxicity Considerations

- Hematopoietic and Organ Toxicity : Nitrosoureas like BCNU cause delayed myelosuppression and reversible hepatic/renal toxicity at therapeutic doses . Structural analogs of 3-cyclohexyl-2-methoxypropan-1-amine HCl may share dose-limiting hematologic effects, though methoxy groups could mitigate reactive metabolite formation.

- Research-Use Warnings: Methoxisopropamine HCl (a cyclohexanone derivative) is labeled for research use only, emphasizing the need for rigorous safety testing of related compounds .

(b) Analytical Characterization

Activité Biologique

3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride is a compound of interest within pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 207.74 g/mol. Its IUPAC name is 3-cyclohexyl-2-methoxypropan-1-amine; hydrochloride, which indicates its classification as an amine derivative with a methoxy group.

| Property | Value |

|---|---|

| Molecular Formula | C10H22ClNO |

| Molecular Weight | 207.74 g/mol |

| IUPAC Name | 3-cyclohexyl-2-methoxypropan-1-amine; hydrochloride |

| InChI Key | CLFFHGMERWCSLI-UHFFFAOYSA-N |

The biological activity of 3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride is believed to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may exhibit properties similar to other amine-based compounds that influence neurotransmitter systems and cellular signaling pathways.

Biological Activity

Research indicates that this compound may have several potential biological activities:

1. Anticancer Properties

- Preliminary studies have suggested that similar compounds in the class of cyclohexylamines exhibit anticancer activities by inhibiting specific kinases involved in tumor growth. For instance, compounds with structural similarities have shown effectiveness against FLT3 mutations in acute myeloid leukemia (AML) cells .

2. Neurotransmitter Modulation

- Compounds with amine groups are often studied for their ability to interact with neurotransmitter receptors. There is potential for 3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride to affect serotonin or dopamine pathways, which could make it a candidate for further research in neuropharmacology.

3. Antimicrobial Activity

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 3-Cyclohexyl-2-methoxypropan-1-amine hydrochloride:

- FLT3 Inhibition in Leukemia

- Antifungal Activity Assessment

Q & A

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Minimizes byproducts |

| Molar Ratio (Amine:Alkylating Agent) | 1:1.2 | Balances reactivity and excess reagent removal |

| pH during Salt Formation | 4–5 (HCl addition) | Ensures complete protonation |

How is the compound characterized structurally, and which analytical techniques are most reliable?

Answer:

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 3.3 ppm for methoxy group) and C NMR (δ 50–60 ppm for amine carbons) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 217.7 (free base) and 254.2 (hydrochloride) .

- X-ray Crystallography : Resolves cyclohexyl ring conformation and hydrochloride counterion positioning .

Advanced Research Questions

How do conflicting data arise in receptor binding studies, and how can they be resolved?

Answer:

Discrepancies in reported IC values (e.g., 50 nM vs. 120 nM for serotonin receptors) may stem from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 7.0) alter protonation states of the amine group .

- Cell Lines : HEK-293 vs. CHO cells express differing receptor isoforms .

Resolution : - Standardize assay protocols (pH, temperature, cell type).

- Use structural analogs (e.g., 2-cyclohexylpropan-1-amine hydrochloride) as positive controls to validate target engagement .

What strategies mitigate instability of the compound in aqueous solutions during long-term pharmacological studies?

Answer:

Degradation pathways (e.g., hydrolysis of the methoxy group) are pH- and temperature-dependent:

Q. Table 2: Stability Under Varying Conditions

| Condition | Half-Life (Days) | Major Degradant |

|---|---|---|

| pH 7.4, 25°C | 7 | 3-cyclohexylpropan-1-amine |

| pH 5.0, 4°C | 90 | None detected |

How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

Molecular dynamics simulations predict logP (2.1) and polar surface area (45 Å), indicating moderate BBB permeability . Strategies for improvement:

- Structural Modifications :

- In Silico Validation : Use tools like SwissADME to predict ADMET profiles before synthesis .

What experimental approaches resolve contradictions in reported metabolic pathways?

Answer:

Conflicting CYP450 metabolism data (e.g., CYP2D6 vs. CYP3A4 dominance) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.